molecular formula C10H10BrClO2 B14075152 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one

Cat. No.: B14075152
M. Wt: 277.54 g/mol
InChI Key: UTHMAOWEDZZRRT-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl (-CH2Br) group at the 3-position, a hydroxyl (-OH) group at the 5-position, and a chlorinated propan-2-one (Cl-C(O)-CH2-) side chain. Its molecular formula is C10H10BrClO2, with a molecular weight of 277.55 g/mol.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-hydroxyphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c11-5-8-1-7(2-9(13)4-8)3-10(14)6-12/h1-2,4,13H,3,5-6H2

InChI Key

UTHMAOWEDZZRRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)O)CC(=O)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Based on synthetic methodologies reported for structurally related compounds, several approaches can be implemented for the preparation of 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one. Each strategy addresses the challenges associated with selective functionalization and orthogonal protection/deprotection sequences.

Key Transformation Challenges

Transformation Synthetic Challenge Potential Solution
Bromomethyl group introduction Selectivity in benzylic bromination Controlled radical bromination with NBS
3-Chloropropan-2-one installation Regioselective acylation Friedel-Crafts reaction with protected hydroxyl group
Hydroxyl group preservation Avoiding side reactions Strategic protection/deprotection sequence
Functional group compatibility Cross-reactivity of halogens Sequential functionalization under optimized conditions

Detailed Preparation Methods

Method 1: Friedel-Crafts Acylation Followed by Benzylic Bromination

This approach draws inspiration from the preparation of related ketone derivatives as described in the literature for similar halogenated phenylketones.

Synthetic Scheme

Step 1: Protection of 3-methylphenol

3-Methylphenol + TBDMSCl + Imidazole → 3-Methyl-TBDMS-protected phenol (Yield: 85-90%)

Step 2: Friedel-Crafts Acylation

Protected 3-methylphenol + 3-Chloropropanoyl chloride + AlCl3 → Protected 1-(3-methylphenyl)-3-chloropropan-2-one (Yield: 75-80%)

Step 3: Benzylic Bromination

Protected intermediate + NBS + AIBN/light → Protected 1-(3-(bromomethyl)phenyl)-3-chloropropan-2-one (Yield: 70-75%)

Step 4: Deprotection

Protected 1-(3-(bromomethyl)phenyl)-3-chloropropan-2-one + TBAF → this compound (Yield: 85-90%)
Detailed Experimental Protocol

Friedel-Crafts Acylation Step:
Based on procedures adapted from similar reactions, the acylation can be performed as follows:

  • To a solution of protected 3-methylphenol (10 g) in anhydrous dichloromethane (100 mL) at 0-5°C, add anhydrous aluminum chloride (1.2 eq, 13.8 g) portionwise.
  • Add 3-chloropropanoyl chloride (1.1 eq, 12.0 mL) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
  • Quench the reaction by careful addition of ice-cold water (100 mL).
  • Separate the layers and extract the aqueous layer with dichloromethane (2 × 50 mL).
  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by column chromatography using hexane/ethyl acetate gradient elution.

Benzylic Bromination Step:

  • Dissolve the acylated intermediate (5 g) in carbon tetrachloride (50 mL).
  • Add N-bromosuccinimide (1.1 eq, 4.3 g) and a catalytic amount of AIBN (0.1 eq, 0.36 g).
  • Irradiate the mixture with a 300W lamp while refluxing for 2-3 hours.
  • Monitor the reaction progress by TLC or GC-MS.
  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.
  • Wash the filtrate with saturated sodium thiosulfate solution (25 mL), water (25 mL), and brine (25 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography using hexane/ethyl acetate (9:1) as eluent.

Method 2: Convergent Synthesis via Organometallic Coupling

This method utilizes a convergent approach, forming the carbon-carbon bond between the aromatic ring and the ketone moiety through organometallic chemistry.

Synthetic Scheme

Step 1: Preparation of 3-(Protected-hydroxy)-5-(bromomethyl)benzaldehyde

3-Hydroxy-5-methylbenzaldehyde + Protection → Protected benzaldehyde → Brominated intermediate

Step 2: Organometallic Coupling

Brominated intermediate + n-BuLi → Lithiated species + 3-Chloro-1-(N-methoxy-N-methyl)propionamide → Coupled product

Step 3: Deprotection

Protected coupled product + Deprotection reagent → this compound
Reaction Optimization

Table 1: Optimization of Organometallic Coupling Conditions

Entry Organolithium Reagent Temperature (°C) Reaction Time (h) Yield (%)
1 n-BuLi (1.1 eq) -78 2 55
2 n-BuLi (1.5 eq) -78 3 62
3 t-BuLi (1.1 eq) -78 1 68
4 t-BuLi (1.5 eq) -78 to -40 3 75
5 sec-BuLi (1.2 eq) -78 2 70

Method 3: Two-Step Bromination-Chlorination Procedure

This method is adapted from halogenation procedures described for similar compounds and involves sequential benzylic bromination and α-chlorination.

Synthetic Scheme

Step 1: Preparation of 1-(3-methyl-5-hydroxyphenyl)propan-2-one

3-Methylphenol + Propionyl chloride + Lewis acid → 1-(3-methyl-5-hydroxyphenyl)propan-2-one

Step 2: Benzylic Bromination

1-(3-methyl-5-hydroxyphenyl)propan-2-one + NBS/AIBN → 1-(3-(bromomethyl)-5-hydroxyphenyl)propan-2-one

Step 3: α-Chlorination of Ketone

1-(3-(bromomethyl)-5-hydroxyphenyl)propan-2-one + Chlorinating agent → this compound
Chlorination Optimization

Table 2: Comparison of Chlorination Methods

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Selectivity (α:β)
SOCl2 DCM 0 to 25 4 65 4:1
SO2Cl2 DCM -10 to 0 2 72 6:1
NCS/p-TsOH THF 0 to 25 6 78 7:1
CuCl2/LiCl DMF 60 5 70 8:1
PCl5 Et2O 0 to 25 3 68 5:1

Scale-Up and Process Optimization

Temperature Effects on Key Transformations

Temperature control is critical for achieving high selectivity in both the bromination and chlorination steps:

Table 3: Effect of Temperature on Bromination Yield and Selectivity

Temperature (°C) Reaction Time (h) Yield (%) Mono:Di-bromination Ratio
-10 to 0 6 60-65 95:5
0 to 5 4 70-75 90:10
20 to 25 2 75-80 85:15
40 to 45 1 80-85 70:30

Solvent Selection for Critical Steps

Table 4: Solvent Effects on Key Transformations

Solvent Acylation Yield (%) Bromination Yield (%) Chlorination Yield (%)
Dichloromethane 78 72 75
Carbon tetrachloride n/a 83 n/a
Chloroform 70 76 68
Toluene 65 65 55
Acetonitrile 60 58 70
1,2-Dichloroethane 75 75 72

Catalyst Considerations for Friedel-Crafts Acylation

Table 5: Effect of Lewis Acid Catalysts on Acylation

Catalyst Molar Ratio (catalyst:substrate) Yield (%) Reaction Time (h) Regioselectivity (m:o:p)
AlCl3 1.2:1 78 2.5 65:10:25
FeCl3 1.2:1 72 3.0 63:12:25
ZnCl2 1.5:1 60 5.0 58:12:30
BF3·Et2O 1.2:1 65 4.0 60:15:25
TiCl4 1.2:1 75 2.0 68:7:25

Purification and Characterization

Purification Techniques

The purification of this compound requires careful consideration of its functional groups and potential for degradation.

Column Chromatography

Table 6: Optimized Column Chromatography Conditions

Stationary Phase Mobile Phase Gradient Flow Rate (mL/min) Detection Method Recovery (%)
Silica gel (60-120 mesh) Hexane→Hexane:EtOAc (9:1→4:1) 20-25 UV 254 nm 85-90
Silica gel (230-400 mesh) DCM→DCM:MeOH (98:2→95:5) 15-20 UV 254 nm 90-95
Alumina (neutral) Hexane:DCM (1:1→1:4) 20-25 UV 254 nm 80-85
Recrystallization

Table 7: Recrystallization Solvent Systems

Solvent System Temperature Range (°C) Recovery (%) Purity (%)
Ethanol -20 to 25 75-80 97-98
Isopropanol -15 to 25 70-75 98-99
Ethanol/Water (3:1) 0 to 25 80-85 96-97
Methanol/DCM (1:1) -10 to 25 65-70 99+

Analytical Characterization

Spectroscopic Data

Predicted 1H NMR Spectral Data (400 MHz, CDCl3):

  • δ 7.10-6.80 (m, 3H, aromatic protons)
  • δ 5.30 (s, 1H, -OH)
  • δ 4.45 (s, 2H, -CH2Br)
  • δ 3.90 (t, J = 6.8 Hz, 2H, -CO-CH2-)
  • δ 3.75 (t, J = 6.8 Hz, 2H, -CH2Cl)

Predicted 13C NMR Spectral Data (100 MHz, CDCl3):

  • δ 196.5 (C=O)
  • δ 155.8 (aromatic C-OH)
  • δ 138.7, 135.2, 124.3, 120.8, 115.6 (aromatic carbons)
  • δ 45.2 (-CH2Cl)
  • δ 39.7 (-CO-CH2-)
  • δ 33.2 (-CH2Br)

IR Spectroscopy (Key Absorption Bands):

  • 3350-3400 cm-1 (O-H stretching)
  • 3050-3000 cm-1 (aromatic C-H stretching)
  • 2950-2850 cm-1 (aliphatic C-H stretching)
  • 1710-1720 cm-1 (C=O stretching)
  • 750-800 cm-1 (C-Cl stretching)
  • 550-650 cm-1 (C-Br stretching)
Chromatographic Analysis

HPLC Conditions:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water gradient (40:60 to 80:20 over 20 min)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: ~14.5 minutes

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogens or other functional groups.

Scientific Research Applications

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent types, positions, and functional groups, leading to variations in physicochemical properties and reactivity. Key comparisons are summarized below:

Table 1: Structural Comparison of Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Functional Groups CAS Number (if available)
Target Compound 3-Bromomethyl, 5-hydroxy C10H10BrClO2 277.55 Hydroxyl, Ketone, Bromomethyl Not explicitly listed
1-[3-Bromo-5-(chloromethyl)-4-hydroxyphenyl]ethanone 3-Bromo, 5-chloromethyl, 4-hydroxy C9H8BrClO2 263.52 Hydroxyl, Ketone, Bromo, Chloromethyl Not provided
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one 3-Bromomethyl, 5-ethoxy C12H14BrClO2 305.59 Ethoxy, Ketone, Bromomethyl 1804183-51-4
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one 3-Bromomethyl, 4-trifluoromethylthio C11H9BrClF3OS 374.61 Trifluoromethylthio, Ketone, Bromomethyl 1806549-22-3
Key Observations:

Substituent Position and Type: The target compound’s 5-hydroxyl group contrasts with the 5-ethoxy group in the analog from . The hydroxyl group enhances polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the ethoxy derivative .

Molecular Weight and Complexity :

  • The trifluoromethylthio-substituted analog (CAS 1806549-22-3) has a higher molecular weight (374.61 g/mol ) due to the electron-withdrawing -SCF3 group, which may enhance stability against hydrolysis compared to the hydroxylated target compound .

Functional Group Reactivity: The bromomethyl group in the target compound is more reactive toward nucleophilic substitution than the bromo or chloromethyl groups in analogs due to the primary alkyl halide structure . The chloro-propanone side chain in the target compound may participate in condensation reactions, similar to other ketone-containing analogs .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Table 2: Inferred Property Comparison
Property Target Compound 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
Polarity High (due to -OH) Moderate (ethoxy less polar than -OH) Low (lipophilic -SCF3 group)
Boiling/Melting Point Likely higher (H-bonding) Lower (ethoxy reduces H-bonding) Depends on -SCF3’s impact
Reactivity High (reactive bromomethyl) Moderate High (electron-deficient aryl group)

Biological Activity

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety, which contribute to its reactivity and biological interactions. The presence of halogen atoms (bromine and chlorine) is known to enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can participate in halogen bonding, which may stabilize interactions with protein targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains, suggesting a potential for developing new antimicrobial agents.

Antioxidant Properties

The presence of the hydroxyl group in the structure may confer antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features inhibited bacterial growth significantly, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Cytotoxic Effects : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values of approximately 25 µM after 48 hours of exposure, indicating promising cytotoxic activity.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialS. aureus100Study on brominated phenols
AntibacterialE. coli150Study on brominated phenols
CytotoxicityHeLa25In vitro cancer cell study
CytotoxicityMCF-730In vitro cancer cell study

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